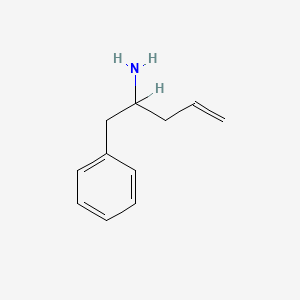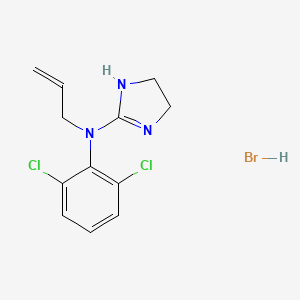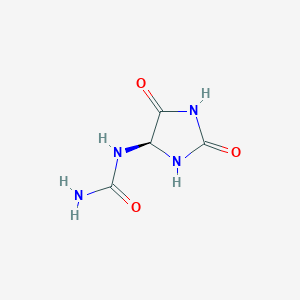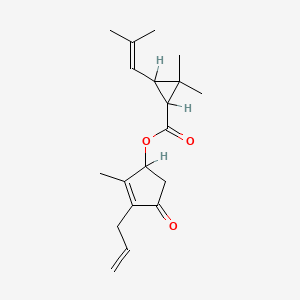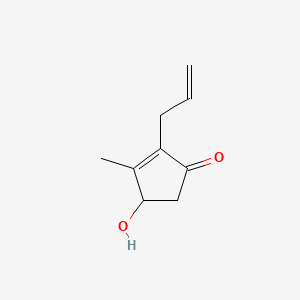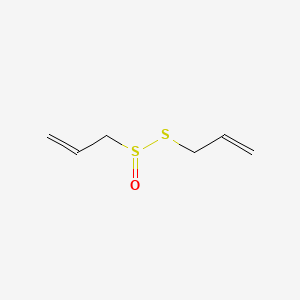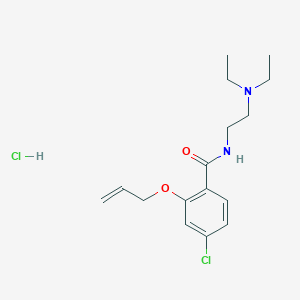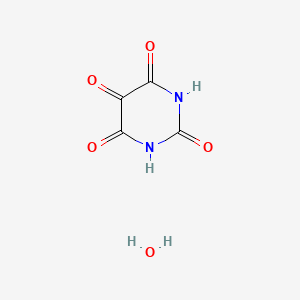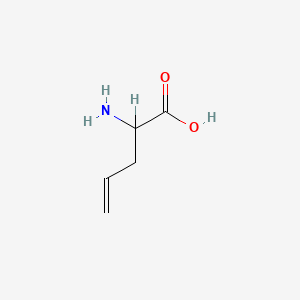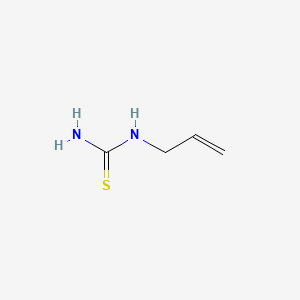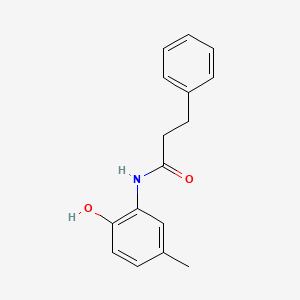
N-(2-羟基-5-甲基苯基)-3-苯基丙酰胺
科学研究应用
作用机制
AA147 通过激活未折叠蛋白反应的激活转录因子 6 臂和核因子红系 2 相关因子 2 氧化应激反应来发挥其作用。 这种激活涉及将 AA147 代谢转化为反应性亲电子体,这些亲电子体共价修饰内质网中的关键蛋白,例如蛋白二硫键异构酶和核因子红系 2 相关因子 2 阻遏蛋白 KEAP1 . 这些修饰导致保护性细胞途径的激活,这些途径有助于减轻氧化应激并维持蛋白质稳态 .
准备方法
合成路线和反应条件
AA147 的合成涉及在碱(如三乙胺)存在下,2-羟基-5-甲基苯甲酸与 3-苯基丙酰氯反应。该反应通常在二氯甲烷等有机溶剂中于室温下进行。 然后使用柱色谱法纯化产物,以获得高纯度的 AA147 .
工业生产方法
虽然 AA147 的具体工业生产方法没有得到广泛的记录,但合成过程可以使用标准有机合成技术进行放大。 关键步骤包括原料的制备、在受控条件下的反应以及最终产物的纯化,以确保高纯度和产率 .
化学反应分析
反应类型
AA147 经历了几种类型的化学反应,包括:
氧化: AA147 可被代谢活化以形成反应性亲电子体,这些亲电子体会选择性地修饰内质网蛋白.
还原: 虽然还原反应不太常见,但在特定条件下,AA147 可能发生还原反应。
常见试剂和条件
形成的主要产物
AA147 反应形成的主要产物包括修饰的内质网蛋白和 AA147 的各种取代衍生物,具体取决于使用的特定反应条件和试剂 .
相似化合物的比较
由于其同时激活激活转录因子 6 和核因子红系 2 相关因子 2 途径,AA147 在内质网蛋白质稳态调节剂中是独特的。类似的化合物包括:
AA132: 另一种内质网蛋白质稳态调节剂,其靶向类似的细胞途径,但特异性和效力不同.
其他蛋白质稳态调节剂: 调节未折叠蛋白反应或氧化应激反应的化合物,如衣霉素和毒胡萝卜素,但作用机制和细胞靶标不同.
AA147 选择性激活激活转录因子 6 和核因子红系 2 相关因子 2 途径的能力使其成为研究细胞应激反应和开发潜在治疗剂的宝贵工具 .
属性
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-7-9-15(18)14(11-12)17-16(19)10-8-13-5-3-2-4-6-13/h2-7,9,11,18H,8,10H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHLTHOHBAGPMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


